1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

描述

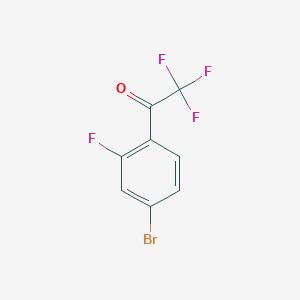

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS: 617706-18-0) is a fluorinated aromatic ketone with the molecular formula C₈H₃BrF₄O and a molecular weight of 271.01 g/mol . Its structure features a trifluoroethanone moiety attached to a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the ortho-position (C2).

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for developing kinase inhibitors and other bioactive molecules .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFAZNDFEXEANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736097 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617706-18-0 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-bromo-2-fluoroacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

化学反应分析

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products:

Substitution: Formation of various substituted phenyl derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone exhibits potential anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that the compound can inhibit cell proliferation and induce apoptosis in tumor cells. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties

Another area of investigation is the compound's antimicrobial activity. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Materials Science

Fluorinated Polymers

In materials science, this compound serves as a building block for synthesizing fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits proliferation and induces apoptosis |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Materials Science | Synthesis of Fluorinated Polymers | Enhances thermal stability and chemical resistance |

Case Studies

-

Anticancer Research Study

In a recent study published in a peer-reviewed journal, researchers tested the compound against multiple cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations. The study concluded that further optimization of the compound could lead to promising anticancer agents. -

Antimicrobial Activity Assessment

A collaborative study between several universities evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, making it a candidate for further development .

作用机制

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Positional Isomerism : The ortho-fluorine in 617706-18-0 reduces steric hindrance compared to meta-substituted analogues (e.g., 886369-87-5), enhancing its reactivity in coupling reactions .

- Electronic Effects : Bromine at C4 increases electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution, while fluorine at C2 directs incoming electrophiles to the C5 position .

Functional Group Variations

Amino-Substituted Analogues

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0) introduces an amino (NH₂) group at C2, enabling hydrogen bonding and increased solubility in aqueous media. This modification enhances interactions with biological targets (e.g., enzymes) but reduces stability under acidic conditions .

Alkyl-Substituted Analogues

1-(3-Tert-Butylphenyl)-2,2,2-trifluoroethanone (CAS: N/A) features a bulky tert-butyl group, which improves binding affinity to acetylcholinesterase (Ki = 1.2 nM) by occupying hydrophobic pockets in the enzyme’s active site .

生物活性

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS Number: 617706-18-0) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Its structural features, particularly the presence of bromine and fluorine atoms, enhance its lipophilicity and potentially influence its binding affinity to target proteins.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on cholinesterase enzymes. Cholinesterases play a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications in treating neurodegenerative diseases.

Table 1: Cholinesterase Inhibition Activity

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on Cholinesterase Inhibition

In a study examining the effects of various compounds on cholinesterase activity, this compound was evaluated for its potential as a cholinesterase inhibitor. The results indicated significant inhibition compared to control groups, supporting its potential use in conditions characterized by cholinergic dysfunction.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound is limited; however, existing data suggest that it is rapidly absorbed and distributed within biological systems. Toxicological assessments indicate that it may act as an irritant at higher concentrations . Further studies are needed to establish a comprehensive safety profile.

常见问题

Q. What are the standard synthetic routes for 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in academic research?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water solvent system. For example, coupling 1-(4-bromophenyl)-2,2,2-trifluoroethanone with boronic acids at elevated temperatures (100°C) yields diaryl precursors, though hydration of the ketone to a geminal diol may occur, requiring optimization of cosolvents (e.g., 10% 1,4-dioxane) to improve solubility . Alternative routes include oxidation of α-trifluoromethyl alcohols using nitroxide catalysts under mild conditions, achieving high yields (e.g., 89% for bromo-fluorophenyl derivatives) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the primary method. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography. These tools are critical for resolving electron density maps and verifying stereochemistry, even with hygroscopic or reactive intermediates. SHELX’s adaptability to high-throughput phasing pipelines makes it a standard in structural validation .

Advanced Research Questions

Q. How can stereoselective reduction of this compound be optimized using alcohol dehydrogenases (ADHs)?

ADHs such as Ras-ADH (Prelog selectivity) and evo-1.1.200 (anti-Prelog) are effective for asymmetric bioreduction. Key parameters include:

- Enzyme loading : 20–100 mM substrate concentrations.

- Reaction time : 1–50 hours, depending on substituent position (e.g., ortho-substituted derivatives require longer times).

- Solvent system : 10% 1,4-dioxane enhances solubility and conversion rates. Screening ADHs (e.g., ADH-A, Rhodococcus ruber ADH-T) achieves >95% enantiomeric excess (ee) for (R)- or (S)-alcohols, with real-time monitoring via NMR or HPLC to confirm quantitative conversions .

Q. What computational methods are used to study this compound’s interactions with biological targets?

Molecular dynamics (MD) and QM/MM simulations model binding modes with enzymes like acetylcholinesterase. For example, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone acts as a transition-state analogue inhibitor, with simulations revealing slow-binding kinetics and stabilization via hydrophobic interactions and hydrogen bonding. These methods guide rational design of fluorinated inhibitors with enhanced selectivity .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in multicomponent reactions?

The strong electron-withdrawing nature of the -CF₃ group stabilizes intermediates but can hinder reactivity in certain systems. For instance, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone fails in multicomponent imidazole synthesis due to steric and electronic mismatches. Computational analysis (e.g., DFT) predicts frontier molecular orbital compatibility to avoid such pitfalls .

Data Analysis & Contradictions

Q. How can discrepancies in enzymatic conversion rates for this compound be resolved?

Contradictions often arise from:

- Enzyme source : Freeze-dried whole-cell vs. purified enzymes (e.g., evo-1.1.200 vs. ADH-A).

- Substrate hydration : Hydrated forms (geminal diols) may skew kinetic data; use anhydrous conditions or adjust solvent polarity.

- Analytical methods : NMR integration vs. chiral HPLC for ee determination. Cross-validation with multiple techniques ensures accuracy .

Q. What strategies stabilize reactive intermediates derived from this compound during synthesis?

- Low-temperature crystallography (e.g., 25–29°C) for hygroscopic intermediates.

- Protective cosolvents : DMSO or THF stabilizes hydrated ketones during cross-coupling.

- In situ monitoring : Raman spectroscopy tracks hydration states (e.g., SERS signals at 1077 cm⁻¹ for CO₃²⁻ interactions) .

Methodological Tables

Q. Table 1. ADH Screening for Stereoselective Reduction

| Enzyme | Selectivity | Conversion (%) | ee (%) | Optimal Time (h) |

|---|---|---|---|---|

| Ras-ADH | Prelog | 99 | >95 | 1 |

| evo-1.1.200 | Anti-Prelog | 99 | >95 | 20 |

| ADH-T | Prelog | 98 | 97 | 5 |

Q. Table 2. Solvent Effects on Suzuki-Miyaura Cross-Coupling

| Solvent | Conversion (%) | Hydration Level |

|---|---|---|

| 1,4-Dioxane/H₂O | 99 | High (gem-diol) |

| THF | 85 | Moderate |

| Toluene | 70 | Low |

Source : Reaction optimization data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。